molecular formula C20H28O3 B027416 4-Hydroxyretinoic acid CAS No. 66592-72-1

4-Hydroxyretinoic acid

Cat. No.: B027416
CAS No.: 66592-72-1
M. Wt: 316.4 g/mol
InChI Key: KGUMXGDKXYTTEY-FRCNGJHJSA-N
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Description

Regulation of Retinoid Homeostasis

4-Hydroxyretinoic acid plays a pivotal role in maintaining retinoid homeostasis, which is the tight regulation of retinoic acid levels in the body. nih.gov The synthesis and degradation of retinoic acid must be precisely controlled, as both deficiency and excess can be detrimental. nih.gov The catabolism of all-trans retinoic acid (atRA) is predominantly mediated by the cytochrome P450 family 26 (CYP26) enzymes, which hydroxylate atRA to form this compound. nih.govnih.gov This process is a key step in the elimination of atRA. nih.gov

The formation of 4-HRA is a critical component of a negative feedback loop that regulates atRA concentrations. nih.gov Increased levels of atRA induce the expression of CYP26 enzymes, leading to its own breakdown into 4-HRA and other metabolites, thus preventing excessive retinoic acid signaling. nih.govresearchgate.net This metabolic clearance is essential for maintaining appropriate levels of atRA required for various biological processes. nih.gov

Different CYP enzymes exhibit stereoselectivity in the formation of 4-HRA enantiomers. CYP26A1 predominantly forms (4S)-OH-RA, while other enzymes like CYP3A4 produce a racemic mixture, and CYP3A5 favors the formation of (4R)-OH-RA. nih.govnih.gov The (4S)-OH-RA enantiomer is cleared more rapidly by CYP26A1 than the (4R)-OH-RA form, indicating a stereospecific regulation of atRA homeostasis. nih.govnih.gov

Contribution to Embryonic Development and Organogenesis

Retinoic acid is a well-established morphogen that plays a crucial role in embryonic development and organogenesis. nih.govnih.gov The precise spatial and temporal control of retinoic acid gradients is essential for normal development, and the metabolic activity of CYP26 enzymes, producing 4-HRA, is integral to establishing these gradients. nih.govnih.gov

During embryogenesis, RA signaling is involved in the patterning of the anterior-posterior axis, hindbrain development, and the formation of various organs, including the heart, lungs, pancreas, and eyes. nih.govnih.govresearchgate.net The expression of CYP26 enzymes in specific regions of the embryo creates "sinks" of low RA concentration, which are necessary to protect certain tissues from RA signaling and allow for proper differentiation. nih.gov The conversion of atRA to 4-HRA by these enzymes is therefore a key mechanism in shaping the developmental landscape. nih.gov

Disruption of the balance between RA synthesis and its degradation to 4-HRA can lead to severe developmental defects. nih.govnih.gov For instance, the absence of CYP26A1, the primary enzyme responsible for 4-HRA formation, results in an excess of RA and is embryonic lethal. researchgate.net This highlights the critical importance of 4-HRA production in the tightly regulated process of embryonic development.

Maintenance of Healthy Epithelia

All-trans retinoic acid is essential for the maintenance of healthy epithelial tissues throughout the body. nih.govnih.gov It plays a role in regulating the proliferation and differentiation of epithelial cells. nih.gov The metabolism of atRA to 4-HRA is an important aspect of this regulatory function.

The integrity of the epithelial barrier is crucial for tissue homeostasis. doi.org Retinoic acid has been shown to enhance the barrier function of epithelial tight junctions. doi.org The bioavailability of cellular RA, which is controlled in part by its conversion to 4-HRA by CYP26 enzymes, is a critical determinant of epithelial integrity. doi.org Depletion of RA through overexpression of CYP26s leads to increased permeability of the epithelial barrier. doi.org

Immune Regulation

This compound is involved in the complex regulation of the immune system. medchemexpress.comimmunomart.org Retinoic acid itself is known to influence the development, differentiation, and function of various immune cells. nih.govnih.gov As a key metabolite, 4-HRA contributes to the modulation of immune responses.

Retinoic acid plays a significant role in mucosal immunity, particularly in the gut, by promoting the differentiation of regulatory T cells and inducing the expression of gut-homing receptors on T and B cells. nih.govmdpi.com The production of retinoic acid by dendritic cells and macrophages in the intestine is crucial for these processes. nih.gov The catabolism of RA to 4-HRA helps to fine-tune the local concentration of RA, thereby influencing the immune environment. researchgate.net

Neuroprotection and Neurogenesis

There is growing evidence for the involvement of this compound in neuroprotection and neurogenesis. medchemexpress.comimmunomart.org Retinoic acid signaling is known to be important for neuronal differentiation and survival. nih.govnih.gov

Studies have shown that retinoic acid can restore adult hippocampal neurogenesis and reverse spatial memory deficits in vitamin A-deficient models. nih.gov The regulation of RA levels through its metabolism to 4-HRA is likely a key component of its function in the central nervous system. Both the activation of retinoic acid receptors (RARs) and peroxisome proliferator-activated receptor β/δ (PPARβ/δ) by RA and its metabolites are implicated in mediating neurogenesis. nih.gov

Anti-oxidation Activity

This compound has been noted for its anti-oxidation activity. medchemexpress.comimmunomart.org While all-trans retinoic acid itself is susceptible to oxidation, its metabolites can also play a role in mitigating oxidative stress. mdpi.com Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species. mdpi.com The biotransformation of atRA in the liver includes hydroxylation to form this compound, which is a step in the detoxification and elimination pathway. mdpi.com

Glucose Homeostasis

Emerging research indicates that retinoid metabolism, including the production of this compound, contributes to the regulation of glucose homeostasis. nih.govescholarship.org Retinoic acid has been shown to affect the function of pancreatic β-cells and influence insulin (B600854) secretion and sensitivity. nih.govresearchgate.net

Studies have demonstrated a link between retinoid homeostasis and energy metabolism, with changes in feeding status affecting the levels of atRA in the liver. escholarship.org This fluctuation in atRA concentration allows for the transcriptional regulation of genes involved in glucose metabolism. escholarship.org The metabolism of atRA to 4-HRA is an integral part of this regulatory network. nih.gov

Data on this compound Research Findings

Biological RoleKey Research FindingPrimary Enzyme InvolvedSignificance
Regulation of Retinoid HomeostasisMetabolite of all-trans retinoic acid, regulating its clearance. nih.govnih.govCYP26 family (especially CYP26A1) caymanchem.comnih.govPrevents excessive retinoic acid signaling. researchgate.net
Embryonic DevelopmentHelps establish retinoic acid gradients essential for patterning. nih.govnih.govCYP26A1, CYP26B1, CYP26C1 nih.govCrucial for normal organogenesis and prevention of birth defects. nih.gov
Epithelial MaintenanceCellular bioavailability of RA, regulated by its conversion to 4-HRA, determines epithelial barrier integrity. doi.orgCYP26s doi.orgMaintains the protective barrier of epithelial tissues. doi.org
Immune RegulationContributes to the modulation of immune responses, particularly in mucosal tissues. nih.govmedchemexpress.comCYP26s in immune cells nih.govFine-tunes local immune responses and tolerance. researchgate.net
Neuroprotection and NeurogenesisInvolved in neuronal differentiation and survival. nih.govmedchemexpress.comNot explicitly defined in searchesPotential role in maintaining cognitive function and neuronal health. nih.gov
Anti-oxidation ActivityExhibits antioxidant properties. medchemexpress.comimmunomart.orgCytochrome P450 enzymes mdpi.comContributes to cellular protection against oxidative damage. mdpi.com
Glucose HomeostasisParticipates in the regulation of glucose metabolism and insulin sensitivity. nih.govescholarship.orgNot explicitly defined in searchesPotential implications for metabolic health. escholarship.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-FRCNGJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867235
Record name 4-Hydroxyretinoic acid
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyretinoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

66592-72-1
Record name 4-Hydroxyretinoic acid
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Record name 4-Hydroxyretinoic acid
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Record name 4-Hydroxyretinoic acid
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Record name 4-HYDROXYRETINOIC ACID
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Record name 4-Hydroxyretinoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0006254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolism and Biosynthesis of 4 Hydroxyretinoic Acid

Origin of 4-Hydroxyretinoic Acid from All-trans-Retinoic Acid

All-trans-retinoic acid, a potent signaling molecule that regulates gene transcription, is metabolized into several oxidized forms, with this compound being a major initial product. nih.govnih.gov This hydroxylation reaction is a critical component of the catabolic pathway that inactivates atRA, thus controlling its biological effects. nih.govnih.gov The conversion of atRA to 4-OH-RA is an irreversible oxidative step. nih.gov The subsequent metabolite in this pathway is often 4-oxo-retinoic acid (4-oxo-RA), which is formed from 4-OH-RA. nih.gov

Enzymatic Pathways of 4-Hydroxylation

The 4-hydroxylation of all-trans-retinoic acid is primarily a cytochrome P450-dependent monooxygenase reaction. nih.gov This enzymatic process requires oxygen and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to introduce a hydroxyl group onto the 4th position of the β-ionone ring of atRA. nih.gov

A number of cytochrome P450 enzymes have been identified to catalyze the 4-hydroxylation of atRA. nih.gov These membrane-bound hemoproteins are central to the metabolism of a wide array of endogenous and exogenous compounds. nih.gov While several CYP families can metabolize atRA, the CYP26 family is recognized for its high specificity and efficiency in this process. nih.govnih.govannualreviews.org

The CYP26 family of enzymes, comprising CYP26A1, CYP26B1, and CYP26C1, are considered the principal mediators of atRA 4-hydroxylation. nih.govnih.govannualreviews.orgnih.gov These enzymes exhibit a high affinity for atRA and are key regulators of its intracellular levels. nih.govnih.gov All three members of the CYP26 family can metabolize atRA, as well as its isomers 9-cis-RA and 13-cis-RA. nih.govnih.gov The expression of CYP26 enzymes is notably induced by atRA, creating a negative feedback loop that tightly controls retinoid signaling. nih.govnih.gov

EnzymeSubstratesPrimary FunctionInducibility by atRA
CYP26A1all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acidMajor enzyme for atRA clearance nih.govnih.govannualreviews.orgYes nih.govnih.gov
CYP26B1all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acidPostnatal survival and germ cell development nih.govannualreviews.orgYes nih.govnih.gov
CYP26C1all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acidMetabolism of 9-cis and all-trans isomers of retinoic acidYes nih.govnih.gov

The 4-hydroxylation of atRA by CYP26A1 is a stereoselective process, predominantly yielding the (4S)-hydroxyretinoic acid ((4S)-OH-RA) enantiomer. nih.govnih.gov This stereoselectivity is attributed to the specific orientation of the β-ionone ring of atRA within the active site of the CYP26A1 enzyme, which favors the abstraction of a hydrogen atom from the pro-(S)-position. nih.govnih.gov While (4S)-OH-RA is the major product of CYP26A1, both (4S)-OH-RA and (4R)-OH-RA are substrates for this enzyme. nih.govnih.gov However, (4S)-OH-RA is cleared approximately three times faster than (4R)-OH-RA by CYP26A1. nih.gov

Besides the CYP26 family, several other cytochrome P450 isozymes have been shown to contribute to the 4-hydroxylation of atRA, although generally with lower efficiency than the CYP26 enzymes. nih.govnih.gov These include members of the CYP2C, CYP3A, CYP1A, CYP4A, CYP1B, CYP2B, CYP2E, and CYP2D subfamilies. nih.gov

In human liver microsomes, CYP2C8 has been identified as a major contributor to atRA 4-hydroxylation, with CYP3A4 and, to a lesser extent, CYP2C9 also playing a role. nih.gov Studies with selective inhibitors in rat hepatic microsomes indicated the involvement of CYP2A6, CYP1A1/1A2, and CYP3A4. nih.govoup.com The fetal liver isoform CYP3A7 is also capable of efficiently catalyzing the 4-hydroxylation of atRA. nih.govnih.gov

IsozymeStereoselectivity in 4-OH-RA FormationRelative Contribution
CYP2C8Preferentially forms (4S)-OH-RA nih.govnih.govMajor contributor in human liver microsomes nih.gov
CYP3A4Forms (4S)-OH-RA and (4R)-OH-RA in a 1:1 ratio nih.govnih.govContributes to atRA metabolism nih.gov
CYP3A5Preferentially forms (4R)-OH-RA nih.govnih.govContributes to atRA metabolism nih.gov
CYP3A7Preferentially forms (4S)-OH-RA nih.govnih.govPrimary isoform in fetal liver nih.govnih.gov
CYP1A1, CYP1A2, CYP2C9, CYP2C18, CYP2C19, CYP2S1, CYP4A11, CYP1B1, CYP2B6, CYP2E1, CYP2D6, CYP2C39VariesGenerally lesser contribution nih.gov

The enzymatic activity of retinoic acid 4-hydroxylase is inducible by its substrate, all-trans-retinoic acid. nih.govnih.gov This induction is a key regulatory mechanism for controlling intracellular atRA levels. nih.gov Application of atRA to human skin, for example, leads to a significant increase in retinoic acid 4-hydroxylase activity. nih.govnih.gov Interestingly, the 4-hydroxylase induced by atRA is specific for the all-trans isomer and does not act on 9-cis or 13-cis retinoic acid. nih.gov The induction of CYP26 enzymes by atRA is mediated through retinoic acid response elements (RAREs) in the promoter regions of the CYP26 genes. nih.gov

Role of Cytochrome P450 Enzymes (CYPs)

CYP26 Family: CYP26A1, CYP26B1, and CYP26C1

Further Biotransformation and Degradation of this compound

Following its formation from all-trans-retinoic acid (atRA), this compound (4-OH-RA) undergoes several metabolic transformations that are crucial for its clearance and the regulation of retinoid homeostasis. These pathways include conjugation reactions, such as glucuronidation, and further oxidation to various metabolites. These biotransformation processes are often stereoselective, meaning they differ for the (4S) and (4R) enantiomers of 4-OH-RA.

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway that increases the water solubility of various endogenous and exogenous compounds, facilitating their excretion. wikipedia.orgtaylorandfrancis.com For retinoids, including 4-OH-RA, this process is a key step in their elimination. nih.govresearchgate.net The reaction involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgwikipedia.org

The biotransformation of 4-OH-RA via glucuronidation is primarily mediated by the UGT enzyme family. Research has identified UGT2B7 as a key isoenzyme in this process. nih.govflinders.edu.auuniprot.org Studies using human liver microsomes demonstrated that 4-OH-RA is glucuronidated at a rate six times higher than its parent compound, atRA. researchgate.netflinders.edu.auuniprot.org Furthermore, experiments with recombinant human UGTs confirmed that UGT2B7 can glucuronidate 4-OH-RA with an activity level comparable to that observed in human liver microsomes. researchgate.netflinders.edu.auuniprot.org UGT2B7 is expressed in several key metabolic organs, including the liver, kidneys, and intestine, highlighting its central role in the systemic clearance of 4-OH-RA. flinders.edu.auuniprot.org While other UGT isoforms, such as those in the UGT1A family, are known to participate in the glucuronidation of various compounds, UGT2B7 has been specifically and prominently identified as the enzyme responsible for conjugating 4-OH-RA. researchgate.netnih.govuniprot.org

EnzymeSubstrateSignificance in 4-OH-RA Metabolism
UGT2B7 This compound (4-OH-RA)Key enzyme responsible for the glucuronidation of 4-OH-RA in the liver, kidney, and intestine. flinders.edu.auuniprot.org Exhibits significantly higher activity for 4-OH-RA compared to atRA. researchgate.net
UGT1A Family (General) Various xenobiotics and endogenous compoundsWhile specific roles for UGT1A3 and UGT1A8 in 4-OH-RA metabolism are not extensively detailed, the UGT1A family is broadly involved in retinoid metabolism. frontiersin.orgyoutube.com

A significant characteristic of 4-OH-RA metabolism is the type of glucuronide conjugate it forms. The glucuronidation of 4-OH-RA results predominantly in the formation of a hydroxyl-linked (O-ether) glucuronide. researchgate.netflinders.edu.auuniprot.org This occurs through the attachment of glucuronic acid to the hydroxyl group at the C4 position of the β-ionone ring. This is in contrast to the glucuronidation of atRA, which primarily forms a carboxyl-linked (acyl) glucuronide at the terminal carboxyl group of the polyene chain. researchgate.netflinders.edu.auuniprot.org This distinction in conjugation site underscores the different metabolic fates of atRA and its hydroxylated metabolite.

Oxidation to 4-Oxoretinoic Acid

A primary pathway in the further metabolism of 4-OH-RA is its oxidation to 4-oxoretinoic acid (4-oxo-RA). nih.govnih.gov This metabolite is one of the main circulating metabolites of atRA found in human plasma. nih.gov The conversion of 4-OH-RA to 4-oxo-RA is catalyzed by cytochrome P450 enzymes, particularly CYP26A1. nih.govnih.gov

This oxidative process is highly stereoselective. The (4R)-OH-RA enantiomer is the preferred substrate for oxidation to 4-oxo-RA by CYP26A1. nih.govnih.gov In contrast, the (4S)-OH-RA enantiomer is not significantly metabolized to 4-oxo-RA by this enzyme; instead, it is preferentially converted into dihydroxylated metabolites. nih.govnih.gov This demonstrates a clear divergence in the metabolic pathways of the two 4-OH-RA enantiomers, which is critical for regulating retinoid activity and disposal. nih.gov

4-OH-RA EnantiomerPrimary Metabolizing EnzymeMajor Oxidative Product
(4R)-OH-RACYP26A14-Oxoretinoic acid (4-oxo-RA) nih.govnih.gov
(4S)-OH-RACYP26A1Dihydroxylated metabolites (e.g., 4,16-OH2-RA) nih.govnih.gov

Formation of Dihydroxylated Metabolites (e.g., 4,16-OH2-RA, 4,18-OH2-RA)

In addition to oxidation to 4-oxo-RA, 4-OH-RA can be further hydroxylated to form dihydroxylated metabolites. This pathway is also stereoselective and primarily involves the enzyme CYP26A1. nih.gov

The (4S)-OH-RA enantiomer is a significantly better substrate for this sequential hydroxylation than the (4R) enantiomer, with an intrinsic clearance rate that is three times faster. nih.govnih.gov The predominant dihydroxylated product formed from (4S)-OH-RA is 4,16-dihydroxyretinoic acid (4,16-OH2-RA). nih.gov

While the (4R)-OH-RA enantiomer is mainly converted to 4-oxo-RA, it can also be metabolized to multiple dihydroxylated products, including both 4,16-OH2-RA and 4,18-dihydroxyretinoic acid (4,18-OH2-RA). nih.gov The stereoselective nature of these subsequent metabolic steps highlights the intricate enzymatic control over the degradation and inactivation of active retinoids. nih.govnih.gov

Molecular Mechanisms of Action and Signaling Pathways

Interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The biological activity of 4-HRA is initiated by its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors function as ligand-inducible transcription factors that, upon binding to retinoids, regulate the expression of specific target genes.

4-Hydroxyretinoic acid demonstrates the ability to bind to and activate retinoic acid receptors (RARs), albeit with different affinities compared to its parent compound, atRA. Studies have shown that 4-HRA and another major metabolite, 4-oxo-retinoic acid, bind to the three RAR isoforms (α, β, and γ) with affinities similar to atRA nih.gov. However, other research indicates that N-(4-hydroxyphenyl)retinamide (4HPR), a synthetic retinoid, exhibits a binding affinity for RARs that is equivalent to 15% of that of retinoic acid nih.gov. This suggests that while 4-HRA is an active ligand for RARs, its potency may be modulated compared to atRA.

Upon binding, the ligand-receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of transcriptional activation of target genes wikipedia.org. The transcriptional activity of RARs can be reciprocally modulated by direct interactions with RXRs, forming heterodimers that bind to retinoic acid response elements (RAREs) on the DNA nih.govelsevierpure.com. While atRA does not bind to RXRs with high affinity, its isomer 9-cis-retinoic acid is a high-affinity ligand for RXRs nih.govmdpi.com. The interaction of 4-HRA with RXRs is less characterized, but the formation of RAR/RXR heterodimers is a central mechanism in retinoid signaling wikipedia.orgnih.govelsevierpure.commdpi.com.

Binding and Activation Characteristics of this compound
ReceptorBinding AffinityTranscriptional Activation
RARα, β, γSimilar to atRA in some studies; lower in others compared to atRA.Induces transcriptional activation through RARs.
RXRα, β, γInteraction is primarily through heterodimerization with RARs. Direct binding affinity is not well-established for 4-HRA.Modulates RAR-mediated transcription as a heterodimeric partner.

The binding of 4-HRA to RAR/RXR heterodimers initiates a cascade of events that ultimately modulates the expression of a wide array of target genes. These genes contain RAREs in their promoter regions, which are specific DNA sequences recognized by the receptor-ligand complex swarthmore.edu. The regulation of these genes is critical for the diverse physiological effects of retinoids.

One of the key sets of genes regulated by retinoids, including likely by 4-HRA, are the Homeobox (Hox) genes . These genes are crucial for embryonic development, particularly in establishing the body axis swarthmore.edu. The expression of Hox genes is exquisitely sensitive to the concentration of retinoic acid, with different concentrations and durations of exposure leading to the activation of specific Hox genes along the chromosome swarthmore.edu.

In the context of cancer, particularly acute promyelocytic leukemia (APL), retinoids induce the differentiation of leukemic blasts. In the APL cell line NB4, which harbors the characteristic t(15;17) translocation resulting in the PML-RARα fusion protein, atRA and its metabolites, including 4-HRA, have been shown to induce the expression of genes associated with granulocytic differentiation nih.govaacrjournals.orgnih.gov. While a definitive list of genes exclusively regulated by 4-HRA is still under investigation, it is understood to participate in the broader retinoid-regulated gene network. This network includes genes involved in cell cycle control, apoptosis, and cellular differentiation.

Influence on Cellular Processes

The modulation of gene expression by 4-HRA translates into profound effects on various cellular processes, including cell differentiation, proliferation, and apoptosis.

This compound is a potent inducer of cell differentiation and an inhibitor of cell proliferation, particularly in hematopoietic and cancer cells. In the human promyelocytic leukemia cell line NB4, 4-HRA, along with other atRA metabolites, has been shown to induce granulocytic differentiation aacrjournals.orgnih.gov. This is characterized by morphological changes and the expression of maturation-specific cell surface markers like CD11c nih.gov.

The antiproliferative effects of 4-HRA are linked to its ability to arrest the cell cycle. Studies on NB4 cells have demonstrated that 4-HRA can block cell cycle progression in the G1 phase aacrjournals.orgnih.gov. This inhibition of proliferation, coupled with the induction of differentiation, is a cornerstone of the therapeutic effect of retinoids in APL.

Effects of this compound on Cellular Processes in NB4 Cells
Cellular ProcessEffect of this compoundKey Observations
DifferentiationInduces granulocytic differentiationMorphological changes and increased expression of maturation markers (e.g., CD11c). nih.gov
ProliferationInhibits cell proliferationBlockade of cell cycle progression at the G1 phase. aacrjournals.orgnih.gov

In addition to its effects on differentiation and proliferation, 4-HRA can induce apoptosis, or programmed cell death, in certain cancer cell types. This pro-apoptotic activity contributes to its potential as an anti-cancer agent. The induction of apoptosis by retinoids can occur through various mechanisms, including the modulation of apoptosis-related genes and the generation of reactive oxygen species.

The expression of CYP26A1 is itself induced by retinoic acid, creating a negative feedback loop nih.gov. When atRA levels are high, the induction of CYP26A1 leads to increased catabolism of atRA to 4-HRA and other metabolites, thereby reducing the concentration of the active ligand and dampening the signaling response nih.govnih.gov. This metabolic clearance is a crucial mechanism for preventing excessive retinoid signaling, which can be teratogenic during development nih.govmdpi.com. The (4S)-OH-RA enantiomer is cleared more rapidly by CYP26A1 than the (4R)-OH-RA enantiomer nih.gov. This feedback mechanism ensures that retinoid signaling is precisely regulated in both time and space, which is essential for normal embryonic development and tissue homeostasis nih.govnih.govmdpi.com.

Role in Intercellular Communication: Gap Junctional Cell Communication

This compound, a metabolite of vitamin A, is implicated in the regulation of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular activities. This form of direct cell-to-cell communication is mediated by gap junction channels, which are composed of connexin proteins. The primary mechanism by which this compound is thought to influence GJIC involves the modulation of Connexin 43 (Cx43), the most ubiquitously expressed connexin. The regulation of Cx43 by retinoids can occur at both the transcriptional and post-translational levels, thereby affecting the number of functional gap junction channels and the efficiency of intercellular communication.

Research on compounds structurally and functionally similar to this compound, such as all-trans retinoic acid (ATRA) and 4-oxoretinoic acid, has provided significant insights into these regulatory mechanisms. These studies suggest that this compound likely enhances GJIC through two main pathways: by increasing the expression of the Cx43 gene and by promoting the dephosphorylation of the Cx43 protein, which leads to the assembly of functional gap junction channels.

Upregulation of Connexin 43 Expression

Evidence from studies on related retinoids suggests that this compound can enhance GJIC by increasing the amount of Cx43 protein at the plasma membrane. For instance, research on 4-oxoretinoic acid, a closely related metabolite, has demonstrated its ability to enhance gap junctional communication in murine fibroblasts. This enhancement was directly associated with an increased expression of Connexin 43 messenger RNA (mRNA) nih.gov. This suggests a transcriptional regulatory role for this class of retinoids.

While the precise mechanism for this compound is still under investigation, studies with ATRA have shown that retinoids can increase Cx43 mRNA levels, leading to a subsequent increase in Cx43 protein. However, some studies indicate this may not be a direct transcriptional activation but rather a post-transcriptional mechanism, possibly by increasing the stability of the Cx43 mRNA nih.govnih.gov. This leads to a greater abundance of the protein available to form new gap junction channels.

Modulation of Connexin 43 Phosphorylation

A key regulatory mechanism for the function of existing gap junction channels is the phosphorylation state of connexin proteins. Phosphorylation of Cx43 is a dynamic process that can influence channel assembly, trafficking, and gating. Studies on retinoic acid have revealed a non-genomic pathway that enhances GJIC by altering the phosphorylation status of Cx43 nih.gov.

Specifically, retinoic acid has been shown to decrease the levels of phosphorylated Cx43, which is associated with an increase in the non-phosphorylated form of the protein nih.gov. This shift towards dephosphorylated Cx43 is believed to promote the assembly and function of gap junction channels, thereby enhancing intercellular communication. This effect is mediated by the enzyme protein phosphatase 2A (PP2A). Retinoic acid has been observed to increase the association between Cx43 and PP2A, leading to the dephosphorylation of Cx43 and subsequent upregulation of GJIC nih.gov. Given the structural similarity, it is highly probable that this compound employs a similar mechanism to modulate gap junction function.

The following table summarizes key research findings on the effects of related retinoids on gap junctional intercellular communication, which provide a strong basis for the presumed mechanisms of this compound.

Retinoid StudiedCell TypeKey FindingsImplied Mechanism for this compound
4-oxoretinoic acidC3H/10T1/2 murine fibroblastsEnhanced gap junctional communication; Increased expression of Connexin 43 mRNA. nih.govUpregulation of Cx43 gene expression.
all-trans Retinoic Acid (ATRA)Human endometrial stromal cellsAltered phosphorylation status of Cx43 (decreased phosphorylated forms); Increased association of Cx43 with Protein Phosphatase 2A (PP2A). nih.govPromotion of Cx43 dephosphorylation, leading to enhanced channel function.
all-trans Retinoic Acid (ATRA)F9 teratocarcinoma cellsIncreased Connexin 43 mRNA levels. nih.govPost-transcriptional regulation, potentially through mRNA stabilization.
all-trans Retinoic Acid (ATRA)Rat liver epithelial cellsIncreased amount of Cx43 at the plasma membrane without affecting mRNA levels. nih.govPost-transcriptional regulation of Cx43 expression.

Research Methodologies and Analytical Approaches

Synthesis and Characterization of 4-Hydroxyretinoic Acid

The synthesis of this compound (4-OH-RA) is a critical process for obtaining standards for analytical studies and for investigating its biological functions. A common laboratory-scale synthesis involves the reduction of 4-oxo-retinoic acid (4-oxo-RA). In a typical procedure, 4-oxo-RA is dissolved in a mixture of methanol (B129727) and 2-propanol. The solution is made alkaline with aqueous sodium hydroxide, followed by the addition of sodium borohydride, a reducing agent. The reaction mixture is stirred for an extended period, typically around 30 hours. Following the reduction, the mixture is acidified with acetic acid, and the resulting 4-OH-RA is extracted using an organic solvent such as ethyl acetate. The combined organic extracts are then washed with water to remove impurities. The successful formation of 4-OH-RA is confirmed through analytical techniques such as ¹H-NMR and UV-Vis spectroscopy, which provide structural confirmation of the synthesized compound nih.gov.

Furthermore, the synthesis of the individual enantiomers, (4S)-OH-RA and (4R)-OH-RA, has been crucial for studying the stereoselectivity of its metabolism by cytochrome P450 enzymes nih.govnih.gov. The development of methods to synthesize and separate these specific stereoisomers has allowed for a deeper understanding of their distinct biological activities and metabolic pathways nih.govnih.gov.

Quantitative Determination in Biological Samples

The accurate quantification of this compound in various biological matrices is essential for understanding its physiological and pathological roles. Due to its low endogenous concentrations and structural similarity to other retinoids, highly sensitive and specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of retinoids, including this compound, in biological samples. A fully automated gradient HPLC method utilizing column-switching has been developed for the determination of isotretinoin (B22099), tretinoin, and their 4-oxo metabolites in plasma nih.gov. In this method, a plasma sample, after dilution with an internal standard solution, is injected onto a precolumn. Proteins and polar components are washed away, and then the retained retinoids are transferred to an analytical column for separation via gradient elution. Detection is typically performed using a UV detector at a wavelength of 360 nm. This approach allows for the quantification of retinoids down to concentrations of 2 ng/ml in plasma nih.gov.

To investigate the stereospecific aspects of this compound's metabolism and activity, the separation of its enantiomers, (4S)-OH-RA and (4R)-OH-RA, is necessary. This is achieved using chiral column HPLC. A specific method employs a Chiralcel OD-RH column (5 μm, 2.1 × 150 mm) with a water-acetonitrile gradient mobile phase nih.govresearchgate.net. The separation is performed at a flow rate of 0.17 ml/min, and the analytes are quantified by UV absorbance at 360 nm. This technique has been instrumental in demonstrating the stereoselective formation of (4S)-OH-RA by the enzyme CYP26A1 nih.gov.

HPLC Method for 4-OH-RA Enantiomer Separation
Column Chiralcel OD-RH (5 μm, 2.1 × 150 mm)
Mobile Phase Water-acetonitrile gradient
Flow Rate 0.17 ml/min
Detection UV absorbance at 360 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for the sensitive and specific quantification of retinoids in biological fluids due to their high selectivity and sensitivity researchgate.netsciex.comnih.gov. Various LC-MS/MS methods have been developed for the simultaneous determination of multiple retinoids, including this compound, in human serum and plasma researchgate.netthermofisher.comnih.govthermofisher.com. These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer thermofisher.comthermofisher.com. For instance, a method using a Vanquish LC system coupled to a TSQ Endura triple quadrupole mass spectrometer with a heated electrospray source has been established. Chromatographic separation is achieved using a gradient elution on an Accucore C18 column with a water:methanol mobile phase containing 0.1% formic acid thermofisher.com. This allows for the detection and quantification of retinoids at sub-ng/mL levels thermofisher.com.

To overcome the challenges of low abundance and high structural similarity of retinoic acids in biological samples, innovative derivatization strategies have been developed. A high-sensitivity and high-throughput LC-MS method utilizes a triple chemical derivatization approach for the simultaneous determination of five retinoic acids, including this compound, in human serum researchgate.net. This method employs three derivatization reagents: N, N-dimethylethylenediamine (DMED), d4-N, N-dimethylethylenediamine (d4-DMED), and ¹³C₂–N, N-dimethylethylenediamine (¹³C₂-DMED) researchgate.net. This strategy has been shown to increase the detection sensitivity of retinoic acids by 14–398 fold, with limits of quantification (LOQs) between 8.4 and 130 pg/mL researchgate.net.

Derivatization Reagents for Enhanced LC-MS Sensitivity
N, N-dimethylethylenediamine (DMED)
d4-N, N-dimethylethylenediamine (d4-DMED)
¹³C₂–N, N-dimethylethylenediamine (¹³C₂-DMED)

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors and are considered the gold standard for measuring binding affinity giffordbioscience.comsygnaturediscovery.com. These assays have been used to determine the binding affinity of all-trans-4-hydroxy retinoic acid to the different subtypes of retinoic acid receptors (RARs), namely RARα, RARβ, and RARγ. In these competitive binding assays, a radiolabeled ligand, such as [³H]9-cis-Retinoic acid, is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound) eurofinsdiscovery.com. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory concentration (IC₅₀) and binding affinity (Ki) giffordbioscience.com. Results from such assays have shown that all-trans-4-hydroxy retinoic acid binds to RARs with lower affinity compared to other all-trans retinoic acid metabolites caymanchem.com.

Binding Affinity of all-trans-4-hydroxy Retinoic Acid to RARs
Receptor IC₅₀ (nM)
RARα606
RARβ298
RARγ892

Liquid Chromatography-Mass Spectrometry (LC-MS)

In Vitro and In Vivo Study Models

The study of this compound (4-OH-RA) relies on a variety of established research models. These models, ranging from subcellular fractions to whole organisms, are crucial for elucidating the metabolic pathways, biological activities, and regulatory mechanisms involving this key metabolite of all-trans-retinoic acid (atRA).

Microsomal Fraction Isolation and Enzymatic Activity Assays

Microsomal fractions isolated from tissues, particularly the liver, are fundamental tools for investigating the enzymatic processes that form 4-OH-RA. johnshopkins.edu These fractions are enriched with cytochrome P450 (CYP) enzymes, which are primarily responsible for the 4-hydroxylation of atRA. nih.gov The procedure involves homogenizing tissue samples and using differential centrifugation to isolate the microsomes from other cellular components.

Enzymatic activity assays are then performed by incubating the isolated microsomes with atRA. The rate of 4-OH-RA formation is measured, typically using techniques like high-performance liquid chromatography (HPLC), to determine the activity of the RA 4-hydroxylase enzymes. johnshopkins.edunih.gov These assays have been instrumental in identifying the specific CYP isoforms involved in atRA metabolism. Studies using human hepatic microsomes have shown that while many CYP enzymes can oxidize atRA, CYP26A1 is the main enzyme responsible for its clearance and the formation of 4-OH-RA. nih.govnih.gov Other contributing enzymes in human liver include CYP2C8 and members of the CYP3A family. nih.govnih.gov In mouse liver, CYP2C39 has been identified as a novel and competent RA 4-hydroxylase. johnshopkins.edunih.gov

These assays also allow for the study of enzyme kinetics, providing data on parameters like K_m and V_max for specific enzymes. nih.gov For example, catalytic assays with recombinant mouse CYP2C39 expressed in Escherichia coli determined its K_m to be 812.3 nM and V_max to be 47.85 fmol/min/pmol P450 for RA 4-hydroxylation. nih.gov Furthermore, enzymatic assays have revealed the stereoselective nature of this metabolic process. Recombinant human CYP26A1 preferentially forms the (4S)-OH-RA enantiomer, while CYP3A4 produces the enantiomers in a 1:1 ratio, and CYP3A5 favors the formation of (4R)-OH-RA. nih.gov

Cell Culture Models (e.g., F9 embryonic teratocarcinoma cells, NB4 acute promyelocytic leukemia cells)

Cell culture models provide an invaluable platform for studying the cellular and molecular effects of 4-OH-RA in a controlled environment.

F9 Embryonic Teratocarcinoma Cells : Mouse F9 teratocarcinoma stem cells are a classic model for studying retinoid-induced differentiation. nih.gov Treatment with atRA causes these undifferentiated embryonal carcinoma cells to differentiate into parietal endoderm. metododibella.org This process is characterized by distinct morphological changes and the synthesis of specific proteins like laminin (B1169045) and type IV collagen. metododibella.org While much of the research focuses on the parent compound, atRA, F9 cells are used to investigate the downstream molecular events of retinoid signaling, for which 4-OH-RA can be a relevant ligand, albeit with different receptor affinities and transactivation potential compared to atRA. caymanchem.com

NB4 Acute Promyelocytic Leukemia (APL) Cells : The human NB4 cell line is a critical in vitro model for APL, as it carries the characteristic t(15;17) chromosomal translocation and expresses the PML-RARα fusion protein. nih.govaacrjournals.org These cells are highly responsive to atRA, which induces them to differentiate into mature granulocytes. nih.gov Studies have established that NB4 cells actively metabolize atRA into several metabolites, including 4-OH-RA, 4-oxo-retinoic acid (4-oxo-RA), and 18-hydroxy-retinoic acid. nih.govaacrjournals.org

Research using NB4 cells has demonstrated that 4-OH-RA is not merely an inactive catabolite but possesses significant biological activity. It can inhibit NB4 cell growth, block cell cycle progression in the G1 phase, and induce granulocytic differentiation. caymanchem.comnih.gov The potency of 4-OH-RA in inducing differentiation has been quantified and compared to atRA and other metabolites.

Table 1: Potency of atRA and its Metabolites in Inducing Differentiation of NB4 Cells
CompoundEC₅₀ (nM) for NBT Reduction Test
all-trans-retinoic acid (atRA)15.8 ± 1.7
4-oxo-retinoic acid38.3 ± 1.3
18-hydroxy-retinoic acid55.5 ± 1.8
4-hydroxy-retinoic acid79.8 ± 1.8
5,6-epoxy-retinoic acid99.5 ± 1.5

Data sourced from Idres, N., et al. (2001). nih.govaacrjournals.org The EC₅₀ represents the effective concentration required to differentiate 50% of cells in 72 hours, as measured by the nitroblue tetrazolium (NBT) reduction test.

Animal Models (e.g., hamsters, rats, mice)

Animal models are essential for studying the in vivo metabolism and physiological relevance of 4-OH-RA.

Hamsters : Early studies utilized hamsters to investigate the in vitro metabolism of atRA. Incubating radiolabeled atRA with a 10,000g supernatant from hamster liver led to the production of several polar metabolites. nih.gov Two of these were definitively identified as all-trans-4-hydroxyretinoic acid and all-trans-4-oxoretinoic acid through comparison with synthetic standards using mass spectrometry and HPLC. nih.govacs.org Similar metabolites were also isolated from hamster tracheal organ culture systems, indicating that this metabolic pathway is not exclusive to the liver. nih.govnih.gov

Rats : Rat models have been employed to study changes in retinoid metabolism under pathological conditions, such as cholestasis. mdpi.com In a bile duct-ligated cholestasis rat model, the interplay between retinoid treatment and liver fibrosis has been explored. mdpi.com These models allow for the investigation of how disease states affect the expression of genes related to retinol (B82714) metabolism, including the CYP26 enzymes that produce 4-OH-RA. mdpi.com

Mice : Mice, particularly genetically modified strains, have provided significant insights into the regulation of atRA levels. nih.gov The aryl hydrocarbon receptor (AHR)-null mouse, for example, exhibits high hepatic levels of atRA, which is linked to a phenotype of small liver size and fibrosis. johnshopkins.edu This phenotype is attributed to the decreased metabolism of atRA to 4-OH-RA. nih.gov Studies in these mice led to the identification of CYP2C39 as a key enzyme for atRA 4-hydroxylation in mouse liver, as its expression is downregulated in AHR-null mice. johnshopkins.edunih.gov Furthermore, various mouse models are used to study the role of atRA and its metabolizing enzymes in embryonic development and disease, such as retinal degeneration. embopress.orgbiorxiv.org

Human Biopsy and Tissue Analysis

Direct analysis of human tissues is critical for confirming the relevance of findings from in vitro and animal models. Liver biopsy samples have been used to analyze mRNA levels of enzymes involved in vitamin A and atRA metabolism, including CYP26A1, in patients with liver diseases. nih.gov

Keratome biopsy specimens from human skin have been used to isolate epidermal microsomal fractions to measure CYP26 enzymatic activity. johnshopkins.edu In these studies, activity was determined by quantifying the rate of 4-OH-RA formation from atRA. johnshopkins.edu This approach has demonstrated that CYP26 activity is highly variable among individuals and is inducible by topical atRA application. johnshopkins.edu Analysis of human serum has also been performed to quantify endogenous levels of retinoids, although 4-OH-RA isomers are typically below the limit of quantification, suggesting they are present at very low concentrations in circulation. nih.gov

Molecular Docking and Homology Modeling

Computational approaches like homology modeling and molecular docking provide atomic-level insights into the interaction between atRA and the enzymes that metabolize it to 4-OH-RA. nih.govnih.gov

Homology Modeling is used to construct a three-dimensional model of a protein (the "target") based on the known experimental structure of a related homologous protein (the "template"). wikipedia.org This technique has been extensively applied to the CYP26 family of enzymes, for which experimental crystal structures were not always available. nih.govnih.govacs.org For instance, a homology model of human CYP26A1 was built using the crystal structure of the cyanobacterial CYP120A1 as a template. nih.gov The quality of such models is rigorously assessed using various bioinformatics tools to ensure their stereochemical accuracy and folding reliability. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as atRA) when bound to a second molecule (a receptor, such as the active site of a CYP enzyme) to form a stable complex. mdpi.comrsc.org By docking atRA into the active site of the CYP26A1 homology model, researchers can rationalize experimental observations. nih.gov Docking studies have shown a well-defined niche for atRA within the CYP26A1 active site, with a specific orientation of the β-ionone ring above the heme plane. nih.gov This predicted orientation is consistent with the stereoselective abstraction of a hydrogen atom from the pro-(S)-position at carbon 4, explaining the experimental finding that CYP26A1 predominantly forms (4S)-OH-RA. nih.govnih.gov The distance between the C4 of atRA and the heme iron in the docked model further supports this metabolic outcome. nih.gov These computational models are crucial for understanding structure-activity relationships and for the rational design of inhibitors that could block atRA metabolism. acs.org

Clinical Implications and Therapeutic Research Excluding Dosage and Administration

Influence on Efficacy and Duration of All-trans-Retinoic Acid Treatment

The metabolic conversion of ATRA to 4-HRA, primarily mediated by the cytochrome P450 enzyme CYP26A1, is a critical determinant of the efficacy and duration of ATRA therapy nih.gov. This process is essentially a catabolic pathway designed to regulate intracellular levels of ATRA. However, in the context of pharmacotherapy, this metabolic clearance can significantly impact treatment outcomes.

The induction of CYP26A1 by ATRA itself creates a negative feedback loop, leading to accelerated metabolism of the drug. This auto-induction of metabolism results in a progressive decrease in plasma ATRA concentrations during continuous therapy, a phenomenon that can compromise its therapeutic efficacy nih.gov. Studies have shown that the repeated administration of oral ATRA leads to a significant decrease in the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) wikipedia.org. This reduction in systemic exposure to ATRA can limit its effectiveness, particularly in maintaining therapeutic concentrations over time.

Research in pediatric patients with acute promyelocytic leukemia (APL) has highlighted the clinical relevance of this metabolic pathway. One study observed that a patient with the lowest peak plasma level of ATRA, who did not achieve complete remission, had a very high level of 4-oxo-retinoic acid, a further metabolite of 4-HRA nih.gov. This suggests that accelerated metabolism of ATRA to its hydroxylated and subsequently oxidized forms can be a contributing factor to treatment failure nih.gov. Therefore, the rate of 4-HRA formation directly influences the bioavailability and, consequently, the therapeutic window of ATRA.

Role in Retinoid Resistance Mechanisms

The development of resistance to retinoid therapy is a significant clinical challenge, and the metabolism of ATRA to 4-HRA plays a central role in this phenomenon. One of the primary mechanisms of acquired resistance to ATRA is the upregulation of CYP26 enzymes, which leads to an increased rate of ATRA catabolism and reduced intracellular drug concentrations nih.gov. This accelerated clearance prevents ATRA from reaching the necessary levels to bind to its nuclear receptors, the retinoic acid receptors (RARs), and exert its therapeutic effects nih.gov.

The activity of CYP26 in regulating nuclear ATRA levels is considered important in preventing relapse in APL nih.gov. The failure to maintain adequate intracellular concentrations of ATRA due to its rapid conversion to 4-HRA and other polar metabolites is a key factor in the development of clinical resistance nih.gov. This has prompted the investigation of strategies to inhibit CYP26 activity as a means to overcome ATRA resistance. By blocking the metabolic breakdown of ATRA, it is hypothesized that its therapeutic efficacy can be restored or enhanced in resistant cancer cells.

Investigations in Cancer Research

4-Hydroxyretinoic acid has been a subject of extensive investigation in the field of oncology, particularly in the context of hematological malignancies and solid tumors.

In the treatment of APL, a subtype of acute myeloid leukemia (AML), ATRA has been a cornerstone of therapy, inducing differentiation of leukemic promyelocytes. 4-HRA, as the main metabolite of ATRA, has been studied for its own biological activity in this context. While it is generally considered a less active metabolite than ATRA, 4-HRA has been shown to inhibit cell growth and induce differentiation of APL cells in vitro caymanchem.com. Specifically, it can halt the cell cycle in the G1 phase in NB4 APL cells caymanchem.com.

The formation of 4-HRA is a key aspect of the pharmacokinetics of ATRA in APL patients. As previously mentioned, the accelerated metabolism of ATRA to 4-HRA can be associated with treatment failure nih.gov. The success of ATRA in APL is attributed to its ability to induce the terminal differentiation of leukemic cells nih.gov. The balance between ATRA and its metabolites, including 4-HRA, is therefore crucial for the therapeutic outcome.

The potential of retinoids, including ATRA and its metabolites, has been explored in various other cancers, although with more limited success compared to APL nih.govfrontiersin.org. In non-APL AML, the therapeutic benefit of ATRA has been less consistent nih.govnih.gov. Research is ongoing to identify subsets of non-APL AML that may be more sensitive to retinoid-based therapies nih.gov.

Relevance in Dermatology and Skin Disorders

Retinoids are widely used in dermatology for the treatment of various skin conditions, including acne, psoriasis, and photoaging nih.govnih.gov. The biological effects of retinoids in the skin are mediated through their interaction with RARs and retinoid X receptors (RXRs), which regulate gene expression involved in cell differentiation, proliferation, and inflammation umich.edu.

In conditions like psoriasis, retinoids help to normalize keratinocyte differentiation and reduce inflammation nih.govmedicalnewstoday.com. In acne, they are effective in reducing the formation of comedones and have anti-inflammatory properties nih.gov. The metabolism of ATRA to 4-HRA within the skin is an important consideration in the formulation and efficacy of topical retinoid products. Strategies to modulate this metabolism, such as the use of retinoic acid metabolism blocking agents (RAMBAs), are being explored to enhance the therapeutic effects of retinoids in dermatological disorders cosmeticsandtoiletries.com.

Toxicological Considerations related to Retinoid Metabolism and Activity

The therapeutic use of retinoids is often limited by their potential for toxicity, which is dose-dependent and can affect various organ systems nih.govresearchgate.net. The metabolism of retinoids, including the formation of 4-HRA, is a crucial factor in their toxicological profile.

The conversion of ATRA to more polar metabolites like 4-HRA is a detoxification pathway that facilitates their elimination from the body. However, high doses of retinoids can lead to a state of hypervitaminosis A, characterized by a range of adverse effects including headache, dry skin, and in severe cases, teratogenicity nih.govresearchgate.net.

Feedback Regulation to Prevent Excessive Retinoid Activity

The metabolism of retinoids, including the formation of this compound, is a tightly controlled process governed by feedback mechanisms to maintain homeostasis and prevent excessive retinoid activity. All-trans-retinoic acid (atRA), the precursor to this compound, plays a central role in this regulatory network. Elevated levels of atRA can trigger a response that both limits its own production and promotes its catabolism, thereby controlling its cellular concentration.

One key aspect of this feedback loop involves the regulation of retinol (B82714) metabolism. Studies in ferret liver have shown that retinoic acid can inhibit the oxidation of retinol, a crucial step in the synthesis of atRA. nih.gov Simultaneously, it stimulates the esterification of retinol, effectively directing it towards storage forms rather than conversion into biologically active metabolites. nih.govnih.gov This dual action serves to reduce the available substrate for atRA synthesis when cellular levels of atRA are sufficient.

Furthermore, atRA induces the expression of enzymes responsible for its own degradation. The cytochrome P450 family 26 (CYP26) enzymes are primary contributors to the catabolism of atRA. nih.govnih.gov The expression of these enzymes is induced by atRA itself, creating a classic negative feedback loop. nih.govdntb.gov.ua When atRA levels rise, the transcription of CYP26 genes is upregulated, leading to increased production of CYP26 enzymes. These enzymes then hydroxylate atRA to form this compound (4-OH-RA), which is the first step in a pathway leading to more polar, and generally less active, metabolites that can be more easily eliminated. nih.gov This system ensures that retinoid signaling is appropriately attenuated and prevents the potentially toxic effects of excessive atRA.

Regulatory MechanismEffect of Increased Retinoic AcidConsequence
Retinol Oxidation InhibitionDecreased synthesis of retinoic acid
Retinol Esterification StimulationIncreased storage of retinol
CYP26 Enzyme Expression InductionIncreased catabolism of retinoic acid to this compound

Xenobiotic Interactions and Modulation of Retinoid Metabolism

The intricate balance of retinoid metabolism can be disrupted by xenobiotics, which are foreign chemical substances not naturally produced by or expected to be present within an organism. These interactions are complex and can significantly alter retinoid homeostasis, affecting the pathways that produce and degrade compounds like this compound. amegroups.orgnih.gov

Xenobiotics can impact retinoid metabolism at multiple levels. nih.gov One significant point of interaction is the enzymatic machinery responsible for retinoid processing. For instance, exposure to certain xenobiotics can lead to the mobilization of stored retinol from the liver and increase its oxidation to retinoic acid. amegroups.org This can, in turn, increase the demand for catabolic enzymes like the CYP26 family to produce this compound and other metabolites to manage the increased flux.

Interaction LevelExample of Xenobiotic EffectPotential Impact on this compound
Hepatic Retinoid Metabolism Disruption of retinyl ester hydrolysisAltered precursor availability for retinoic acid synthesis
Retinoic Acid Synthesis Increased oxidation of retinol to retinoic acidIncreased substrate for conversion to this compound
Metabolite Clearance Competition for UGT enzymes (e.g., UGT2B7)Potential for altered rate of this compound glucuronidation and elimination

Enzymatic Activity Variability and Clinical Response

The enzymatic conversion of all-trans-retinoic acid (tRA) to this compound is primarily catalyzed by the cytochrome P450 enzyme CYP26, also known as retinoic acid 4-hydroxylase. nih.govjohnshopkins.edu The activity of this enzyme is a critical determinant of the intracellular concentration of tRA. Significant variability in CYP26 enzymatic activity has been observed among individuals, which may have implications for clinical responses to retinoid-based therapies. nih.govjohnshopkins.edu

A study investigating CYP26 activity in epidermal microsomal fractions from healthy human subjects revealed a wide range of basal enzymatic activity. nih.govjohnshopkins.edu The rate of this compound formation varied substantially, demonstrating inherent differences in how individuals metabolize tRA. nih.govjohnshopkins.edu This variability was not found to be correlated with age or sex. johnshopkins.edu

This inherent variability led researchers to explore whether it could predict the clinical response to treatments like oral isotretinoin (B22099) (13-cis retinoic acid) for severe acne. Although isotretinoin itself is not a direct substrate for CYP26, it can isomerize to tRA, which is then metabolized by the enzyme. nih.govjohnshopkins.edu The hypothesis was that patients with higher CYP26 activity might clear the active tRA more rapidly, potentially leading to a poorer clinical outcome. However, a study comparing CYP26 mRNA induction in acne patients who responded to isotretinoin versus those who did not, found no significant difference between the two groups. nih.govjohnshopkins.edu While the small sample size was a limitation, the findings suggest that factors other than CYP26 activity may be more critical in determining the therapeutic response to isotretinoin in acne. nih.govjohnshopkins.edu

ParameterFindingReference
Enzyme Responsible Cytochrome P450 CYP26 nih.govjohnshopkins.edu
Basal Enzymatic Activity in Normal Skin (N=118) Widely variable (1–180 pg/min per mg microsomal protein) nih.govjohnshopkins.edu
Mean Basal Activity 42.7 ± 3.5 pg/min per mg microsomal protein nih.govjohnshopkins.edu
Correlation with Clinical Response (Acne) No significant difference in CYP26 mRNA induction between responders and non-responders to isotretinoin nih.govjohnshopkins.edu

Future Directions and Research Gaps

Elucidation of Stereoisomer-Specific Biological Activities

The hydroxylation of all-trans-retinoic acid at the 4-position creates a chiral center, resulting in two enantiomers: (4S)-OH-RA and (4R)-OH-RA. Emerging research indicates that the formation and metabolism of these stereoisomers are highly specific, suggesting they may possess distinct biological activities.

The enzymatic formation of 4-OH-RA is stereoselective. For instance, cytochrome P450 CYP26A1 predominantly forms (4S)-OH-RA. researchgate.netlidsen.com In contrast, other enzymes exhibit different preferences; CYP3A5 preferentially forms (4R)-OH-RA, while CYP3A7 and CYP2C8 favor the formation of (4S)-OH-RA. researchgate.net Furthermore, the clearance of these enantiomers differs, with (4S)-OH-RA being cleared approximately three times faster than (4R)-OH-RA by CYP26A1. researchgate.net

This stereoselectivity extends to their downstream metabolism. Notably, 4-oxo-retinoic acid (4-oxo-RA), a further metabolite with its own biological activity, is formed from (4R)-OH-RA but not from (4S)-OH-RA by CYP26A1. researchgate.net These findings strongly suggest that the two enantiomers are physiologically distinct. However, a significant research gap exists in fully characterizing the unique biological activities of each stereoisomer. Future research must focus on isolating the individual enantiomers and investigating their specific effects on gene expression, cell differentiation, and other physiological processes.

Table 1: Stereoselective Formation of 4-Hydroxyretinoic Acid Enantiomers by Cytochrome P450 Enzymes

Cytochrome P450 EnzymePredominant Enantiomer Formed
CYP26A1(4S)-OH-RA
CYP3A4Approximately 1:1 ratio of (4R)-OH-RA and (4S)-OH-RA
CYP3A5(4R)-OH-RA
CYP3A7(4S)-OH-RA
CYP2C8(4S)-OH-RA

This table summarizes the preferential formation of 4-OH-RA enantiomers by various CYP450 enzymes, highlighting the stereoselectivity of atRA metabolism.

Comprehensive Understanding of Downstream Signaling Cascades

It is established that 4-OH-RA, like its parent compound atRA, exerts its biological effects by binding to retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily. pku.edu.cn These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

Studies have shown that 4-OH-RA can bind to and activate all three RAR isotypes (α, β, and γ), albeit with varying affinities compared to atRA. nih.gov However, a comprehensive map of the downstream signaling cascades initiated by 4-OH-RA is far from complete. The specific genes regulated by 4-OH-RA, the co-factors involved in its transcriptional regulation, and the ultimate cellular responses remain largely uncharacterized.

A crucial area for future investigation is the elucidation of stereoisomer-specific signaling pathways. Given the differences in their metabolism, it is highly probable that (4S)-OH-RA and (4R)-OH-RA trigger distinct downstream events. Understanding these differences is essential for a complete picture of 4-OH-RA's role in physiology and pathology.

Exploration of Novel Therapeutic Targets and Strategies

Retinoids, including atRA and its isomers, are utilized in the treatment of various conditions, particularly in dermatology and oncology. nih.govopenaccessgovernment.org For instance, they are employed in therapies for acne, psoriasis, and certain types of cancer like acute promyelocytic leukemia. nih.govnih.gov The biological activities of 4-OH-RA, such as its ability to induce apoptosis in cancer cells, suggest its potential as a therapeutic agent. researchgate.net

However, the therapeutic potential of 4-OH-RA itself remains a largely unexplored frontier. Future research should focus on identifying specific diseases where 4-OH-RA or its individual stereoisomers could offer a therapeutic advantage. This includes investigating its efficacy in various cancer models, inflammatory conditions, and dermatological disorders.

Furthermore, the enzymes involved in the metabolism of 4-OH-RA, such as the CYP26 family, represent novel therapeutic targets. researchgate.net Developing inhibitors of these enzymes could modulate the intracellular levels of 4-OH-RA and other active retinoids, offering a new strategy to enhance retinoid-based therapies. The stereoselective nature of these enzymes provides an opportunity for the design of highly specific inhibitors. nih.gov

Development of Advanced Analytical Methods for Low Abundance Detection

A significant challenge in studying the biological roles of 4-OH-RA is its low endogenous abundance in biological tissues and fluids. nih.gov This necessitates the development and application of highly sensitive and specific analytical methods for its detection and quantification.

Currently, techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are employed for the analysis of retinoids. nih.govamegroups.org These methods have achieved impressive limits of detection, reaching the nanomolar range. However, challenges persist, including matrix effects from complex biological samples and the potential for poor recovery of hydroxylated metabolites during sample preparation. nih.gov

A critical need exists for the development of robust and routine methods for the simultaneous quantification of both (4S)-OH-RA and (4R)-OH-RA. While chiral column HPLC has been used to separate these enantiomers, its application for low-level detection in diverse biological matrices requires further advancement. researchgate.net The development of more sensitive analytical technologies will be instrumental in accurately determining the physiological and pathological concentrations of 4-OH-RA stereoisomers, which is a prerequisite for understanding their biological significance.

Table 2: Analytical Methods for Retinoid Detection

Analytical TechniqueApplicationAdvantagesChallenges
UHPLC-MS/MSQuantification of retinoids in biological samplesHigh sensitivity and specificityMatrix interference, recovery of hydroxylated metabolites
Chiral Column HPLCSeparation of (4S)-OH-RA and (4R)-OH-RA enantiomersStereoisomer separationLower sensitivity for low abundance detection in complex matrices

This table provides an overview of current analytical methods for 4-OH-RA detection and highlights the need for further development to overcome existing limitations.

Further Investigation into Environmental and Xenobiotic Interactions

The retinoid signaling pathway is susceptible to disruption by various environmental pollutants and xenobiotics. nih.govnih.gov These compounds can interfere with the metabolism, transport, and receptor-binding of retinoids, leading to adverse health effects. nih.gov For example, endocrine-disrupting chemicals (EDCs) have been shown to affect retinoid-related orphan receptors. lidsen.com

The specific interactions between environmental contaminants and 4-OH-RA metabolism and signaling are not well understood. Given that xenobiotics can modulate the activity of cytochrome P450 enzymes, it is plausible that they could alter the stereoselective production and degradation of 4-OH-RA enantiomers. walshmedicalmedia.com This could have significant consequences for retinoid homeostasis and downstream physiological processes.

Future research should aim to identify specific environmental and xenobiotic compounds that interact with the 4-OH-RA pathway. Investigating how these interactions affect the balance of 4-OH-RA stereoisomers and the subsequent biological responses is crucial for assessing the potential health risks associated with exposure to such compounds. Understanding these interactions will provide a more complete picture of the factors that can influence retinoid signaling in both health and disease.

Q & A

Q. What are the critical physicochemical properties of 4-hydroxyretinoic acid (4-HRA) that influence its experimental handling and stability?

  • Methodological Answer : 4-HRA (C₂₀H₂₈O₃; molecular weight 316.43 g/mol) is sensitive to temperature and solvent conditions. Key properties include:
  • Solubility : Soluble in DMSO (up to ~31.6 mg/mL), ethanol, and DMF, but poorly soluble in water. Preparation protocols recommend pre-testing solubility with small quantities to avoid sample loss .
  • Stability : Store at -80°C for long-term preservation (up to 6 months) or -20°C for short-term use. Avoid repeated freeze-thaw cycles to prevent degradation .
  • Dose Conversion : Use body surface area (BSA) normalization for animal studies. For example, a 20 mg/kg dose in mice (Km factor = 3) translates to 10 mg/kg in rats (Km factor = 6) .

Q. How should researchers design initial experiments to assess 4-HRA’s metabolic pathways in vitro?

  • Methodological Answer :
  • Substrate Preparation : Prepare 4-HRA in DMSO (e.g., 50 mg/mL stock) and dilute in reaction buffers containing liver microsomes or recombinant enzymes (e.g., UDP-glucuronosyltransferase or cytochrome P450 isoforms) .
  • Analytical Tools : Use HPLC or LC-MS to quantify metabolites like 4-hydroxyretinoyl β-glucuronide. Reference protocols from Samokyszyn et al. (2000) for enzyme kinetics and inhibition assays .
  • Controls : Include retinoid analogs (e.g., all-trans-retinoic acid) to compare metabolic rates and specificity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in 4-HRA’s receptor-binding affinities reported across studies?

  • Methodological Answer :
  • Receptor Assay Standardization : Use competitive binding assays (e.g., fluorescence polarization) with purified RAR/RXR isoforms. Ensure consistent ligand concentrations (e.g., 10–100 nM) and buffer conditions (pH 7.4, 150 mM NaCl) to minimize variability .
  • Cross-Validation : Compare data with structurally related retinoids (e.g., AGN 192870, a RAR antagonist) to confirm specificity. Address discrepancies by replicating assays in multiple cell lines (e.g., HEK293 vs. primary keratinocytes) .
  • Data Normalization : Express binding affinities relative to positive controls (e.g., 9-cis-retinoic acid for RXRα) to account for batch-to-batch differences .

Q. How can researchers validate 4-HRA as a diagnostic biomarker for hepatocellular carcinoma (HCC) using metabolomic data?

  • Methodological Answer :
  • Cohort Selection : Stratify HCC patients and controls by liver function biomarkers (e.g., AFP levels) to reduce confounding variables .
  • Metabolite Profiling : Use ultrahigh-performance LC-MS to quantify 4-HRA in plasma. Include co-detected metabolites (e.g., deoxycholic acid 3-glucuronide) to build multi-marker panels .
  • Statistical Modeling : Apply logistic regression or ROC analysis to assess diagnostic accuracy (AUC >0.90 indicates high specificity). Validate models in independent cohorts to confirm generalizability .

Q. What methodological considerations are critical for studying 4-HRA’s pharmacokinetics in human skin?

  • Methodological Answer :
  • Topical Application : Use Franz diffusion cells to measure transdermal absorption. Match in vivo doses (e.g., 0.1% w/w cream) to concentrations tested in receptor-mediated transcription assays (e.g., EC₅₀ ~10⁻⁷ M) .
  • Tissue Sampling : Employ microdialysis or biopsy homogenization to quantify 4-HRA and its metabolites (e.g., 4-oxo-retinoic acid) in epidermal layers .
  • Enzyme Activity Profiling : Correlate 4-HRA levels with CYP26A1 expression (via qPCR or Western blot) to assess metabolic clearance rates .

Methodological Notes

  • Data Reproducibility : Document solvent preparation steps (e.g., 20% SBE-β-CD in saline) and storage conditions meticulously to ensure replicability .
  • Ethical Compliance : For human studies, align protocols with IRB guidelines for biomarker validation and metabolite analysis .
  • Literature Integration : Cross-reference studies on related retinoids (e.g., LG100754, an RXR modulator) to contextualize 4-HRA’s mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.